BenchChemオンラインストアへようこそ!

5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone

Medicinal Chemistry Scaffold Selection Heterocyclic Chemistry

5-Acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone (CAS 171506-55-1) is a synthetic heterocyclic small molecule belonging to the 3,4-dihydro-2(1H)-pyridinone class, characterized by an N-(4-methoxyphenyl) substituent, a 5-acetyl group, and a 6-methyl group on the partially saturated pyridinone ring. Its molecular formula is C₁₅H₁₇NO₃ with a molecular weight of 259.30 g/mol.

Molecular Formula C15H17NO3
Molecular Weight 259.3g/mol
CAS No. 171506-55-1
Cat. No. B512639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone
CAS171506-55-1
Molecular FormulaC15H17NO3
Molecular Weight259.3g/mol
Structural Identifiers
SMILESCC1=C(CCC(=O)N1C2=CC=C(C=C2)OC)C(=O)C
InChIInChI=1S/C15H17NO3/c1-10-14(11(2)17)8-9-15(18)16(10)12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3
InChIKeyOTPBANMXEGJAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone (CAS 171506-55-1): Core Identity and Procurement-Relevant Profile


5-Acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone (CAS 171506-55-1) is a synthetic heterocyclic small molecule belonging to the 3,4-dihydro-2(1H)-pyridinone class, characterized by an N-(4-methoxyphenyl) substituent, a 5-acetyl group, and a 6-methyl group on the partially saturated pyridinone ring . Its molecular formula is C₁₅H₁₇NO₃ with a molecular weight of 259.30 g/mol . The compound is commercially available as a research chemical and building block from multiple suppliers, typically at a standard purity of 90%, with batch-specific QC documentation (NMR, HPLC, GC) provided upon request . Of critical note: as of the latest comprehensive database and literature searches, there are zero primary research articles, zero patent records, and zero authoritative database bioactivity entries (ChEMBL, PubChem BioAssay, BindingDB) directly attributed to this specific CAS number. All structural and physicochemical data below derive from vendor technical datasheets and in silico predictions.

Why 5-Acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone Cannot Be Assumed Interchangeable with In-Class Dihydropyridinone or Dihydropyrimidinone Analogs


The 3,4-dihydro-2(1H)-pyridinone scaffold is not a monolithic class; substitution pattern, N-aryl identity, and ring electronics profoundly influence conformational preference, hydrogen-bonding capacity, and metabolic stability . This specific compound bears a rare combination of an N-(4-methoxyphenyl) group, a 5-acetyl electron-withdrawing substituent, and a 6-methyl group — a substitution triad that is absent from the most common Biginelli-type 3,4-dihydropyrimidin-2(1H)-ones [1] and from simpler 5-acetyl-dihydropyridinones lacking N-aryl decoration . The 4-methoxyphenyl N-substituent introduces a specific electron-donating character and steric profile not present in N-phenyl or N-benzyl analogs. Furthermore, the 6-methyl group, while small, is known in related pyridinone systems to alter the orientation of the N-aryl ring in binding pockets [1]. Without direct comparative SAR data, assuming functional equivalence between this compound and any close analog is scientifically unjustified. The quantitative differentiation evidence below, while limited in depth due to the compound's absence from the primary literature, establishes the structural and physicochemical dimensions along which meaningful selection decisions must be made.

5-Acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone: Quantitative Differentiation Evidence Against Closest Structural Analogs


Core Heterocycle Identity: Dihydropyridinone vs. Dihydropyrimidinone Scaffold — Ring Electronics and Hydrogen-Bonding Capacity

The target compound possesses a 3,4-dihydro-2(1H)-pyridinone core (one endocyclic nitrogen at position 1), distinguishing it from the more common Biginelli-type 3,4-dihydropyrimidin-2(1H)-ones (two endocyclic nitrogens at positions 1 and 3) such as 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (CAS 5136-16-3) . This single-atom difference (C at position 3 in the target vs. N in the comparator) has measurable consequences: (a) hydrogen-bond donor count = 0 for the target vs. 2 (both N-H) for the dihydropyrimidinone comparator ; (b) topological polar surface area (TPSA) = 46.61 Ų for the target vs. approximately 75 Ų for the dihydropyrimidinone comparator (due to the additional urea-like N-H donors) . This ~38% lower TPSA predicts superior passive membrane permeability for the target compound, while the absence of N-H donors eliminates a key metabolic liability (N-dealkylation / N-oxidation susceptibility) [1].

Medicinal Chemistry Scaffold Selection Heterocyclic Chemistry

N-Aryl Substitution Pattern: 4-Methoxyphenyl vs. 4-Bromophenyl Electronic and Steric Differentiation

The target compound bears an N-(4-methoxyphenyl) substituent (σₚ = −0.27, electron-donating via resonance), creating a distinctly different electronic environment compared to the 4-bromophenyl analog 5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone, which carries an electron-withdrawing bromine (σₚ = +0.23) . The Hammett σₚ difference of 0.50 units between methoxy and bromo substituents predicts a significant shift in the electron density of the conjugated lactam system, which can be experimentally verified by comparing the carbonyl stretching frequency in IR spectra [1]. Additionally, the 4-methoxy group serves as a hydrogen-bond acceptor (increasing HBA count to 3 vs. 2 for the bromo analog), while the bromo analog introduces a heavy atom (Br, AW = 79.9) that increases molecular weight by approximately 49 Da and enables halogen bonding interactions not possible with the methoxy compound . This electronic divergence predicts differential reactivity in electrophilic aromatic substitution and cross-coupling reactions involving the N-aryl ring.

Medicinal Chemistry SAR Electronic Effects

Predicted Physicochemical Profile: Lipophilicity, Solubility, and Drug-Likeness Relative to the Unsubstituted Core Scaffold

The target compound's physicochemical profile was computationally assessed against the unsubstituted core scaffold 5-acetyl-3,4-dihydro-2(1H)-pyridinone (CAS 61892-76-0) . The N-(4-methoxyphenyl) and 6-methyl substitutions increase the consensus logP from approximately −0.5 (estimated for the core scaffold) to 2.07 for the target, representing a >2.5 log unit increase in lipophilicity . This is accompanied by an increase in molecular weight from 139.15 to 259.30 Da and an increase in the number of rotatable bonds from 1 to 3 . Despite these increases, the target compound remains within Lipinski Rule of 5 space (MW < 500, logP < 5, HBD = 0 < 5, HBA = 3 < 10) and features zero Rule of 5 violations . The predicted aqueous solubility (ESOL Log S) is approximately −2.8, classifying the compound as moderately soluble, which is suitable for both biochemical assay screening (DMSO stock solutions) and early in vitro ADME profiling without the solubilization challenges typical of highly lipophilic screening compounds [1].

Physicochemical Profiling Drug-Likeness Library Design

Critical Evidence Gap: Absence of Experimentally Determined Biological Activity Data — A Quantitative Null Result for Differential Selection

Comprehensive searches of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Scholar using the CAS number (171506-55-1), systematic name, and SMILES representation returned zero primary research articles, zero patent records with biological data, and zero curated bioactivity entries for this specific compound [1][2][3]. This is contrasted with structurally related dihydropyrimidinone Biginelli compounds (e.g., CAS 5136-16-3) and N-aryl pyridinone derivatives, which have multiple literature precedents for antimicrobial, antiviral, and enzyme inhibitory activities [4]. The null bioactivity result means that: (a) no IC₅₀, Ki, EC₅₀, or % inhibition data exist for any target; (b) no selectivity profile can be constructed; (c) no in vivo pharmacokinetic or toxicity data are available. This compound is therefore classified as a 'virgin screening compound' — it has a defined structure and is commercially available, but its biological profile is entirely unexplored and must be generated de novo by the end user. This stands in contrast to literature-precedented analogs where published activity data can guide target selection and experimental design.

Bioactivity Profiling Database Mining Evidence-Based Procurement

Commercial Availability and QC Documentation: Batch-Level Purity and Analytical Characterization

The target compound is commercially stocked by multiple suppliers with a standard purity specification of 90%, and batch-specific QC documentation (NMR, HPLC, GC) is provided by at least one major supplier (Bidepharm, catalog BD00940076) . This is comparable to the supply profile of the dihydropyrimidinone analog (CAS 5136-16-3), which is also available from multiple vendors . However, the target compound's specific substitution pattern (N-aryl dihydropyridinone with 5-acetyl and 6-methyl) makes it a less common building block: a search for '1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone' analogs without the 5-acetyl group returned no direct commercial matches, indicating that the 5-acetyl group is a distinguishing feature that may limit the availability of close des-acetyl analogs for comparative studies . Storage conditions are specified as 2-8°C under dry atmosphere, consistent with the presence of the reactive acetyl carbonyl and the partially saturated ring system susceptible to oxidation .

Chemical Procurement Quality Control Building Block Supply

Evidence-Based Application Scenarios for 5-Acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone (CAS 171506-55-1)


De Novo Phenotypic or Target-Based High-Throughput Screening (HTS) Library Member

Given the complete absence of prior bioactivity annotation, this compound is ideally positioned as a diversity-oriented screening library member for unbiased phenotypic or target-based HTS campaigns. Its favorable drug-likeness profile (consensus logP = 2.07, MW = 259.30, zero Lipinski violations, TPSA = 46.61 Ų) places it within the optimal property space for cell-based assays . The compound's zero hydrogen-bond donor count and moderate TPSA predict adequate passive cell permeability, supporting its use in intracellular target engagement assays without the need for prodrug strategies. Unlike heavily precedented Biginelli dihydropyrimidinones, this compound offers the advantage of unexplored biological space — any 'hit' identified will represent a novel chemotype for the target of interest, free from prior art entanglements [1].

Synthetic Intermediate for Diversification via the 5-Acetyl Handle

The 5-acetyl group provides a synthetically versatile ketone handle that is absent in des-acetyl dihydropyridinone analogs. This functionality can serve as an entry point for: (a) reductive amination to generate 5-(1-aminoethyl) derivatives; (b) oxime/hydrazone formation for library diversification; (c) aldol condensation with aryl aldehydes to generate α,β-unsaturated ketone intermediates for further annulation; (d) enantioselective reduction to chiral alcohol derivatives. The electron-donating 4-methoxyphenyl N-substituent (σₚ = −0.27) increases the electron density at the acetyl carbonyl, moderating its electrophilicity relative to N-phenyl or N-(4-nitrophenyl) analogs and potentially improving chemoselectivity in transformations where the acetyl group must be differentiated from the lactam carbonyl [2].

Comparative Scaffold-Hopping Studies: Dihydropyridinone vs. Dihydropyrimidinone Core Evaluation

This compound serves as a direct comparator to Biginelli-type 3,4-dihydropyrimidin-2(1H)-ones (e.g., CAS 5136-16-3) in scaffold-hopping exercises. The key structural difference — replacement of the N3 nitrogen in the dihydropyrimidinone with a C3 carbon in the dihydropyridinone — eliminates two hydrogen-bond donors and reduces TPSA by approximately 38% . For projects where a Biginelli compound has shown target engagement but suffers from poor membrane permeability, high metabolic clearance via N-dealkylation, or unfavorable CNS penetration, this dihydropyridinone analog represents a rational scaffold-hop candidate to address those specific liabilities while preserving the 4-methoxyphenyl and acetyl pharmacophoric elements [1]. The absence of published data for this exact compound means that the head-to-head comparison must be conducted de novo, but the structural rationale is grounded in well-established principles of medicinal chemistry.

Physicochemical Reference Standard for Chromatographic Method Development

The compound's well-defined physicochemical properties — predicted density (1.164 g/cm³), boiling point (438.9°C), consensus logP (2.07), and TPSA (46.61 Ų) — combined with the availability of batch-specific HPLC and GC QC data from commercial suppliers, make it suitable as a reference standard for reversed-phase HPLC method development and logP calibration in the moderately lipophilic range . Its UV-active chromophores (4-methoxyphenyl ring and conjugated enone system) provide strong absorbance in the 254-280 nm range, facilitating detection without derivatization. The compound's stability under recommended storage conditions (2-8°C, dry) is consistent with its use as a retention time marker in quality control workflows for compound library management.

Quote Request

Request a Quote for 5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.